molecular formula C6H7N3OS B2605856 4-(Azetidine-1-carbonyl)-1,2,3-thiadiazole CAS No. 1871956-46-5

4-(Azetidine-1-carbonyl)-1,2,3-thiadiazole

Cat. No.: B2605856
CAS No.: 1871956-46-5
M. Wt: 169.2
InChI Key: WEUQMXBTHOSHPV-UHFFFAOYSA-N
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Description

Significance of 1,2,3-Thiadiazole (B1210528) and Azetidine (B1206935) Scaffolds in Modern Chemical Research

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. mdpi.comwikipedia.org This scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. mdpi.comresearchgate.net Derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, and insecticidal properties. mdpi.comresearchgate.net The unique electronic properties and ability of the thiadiazole nucleus to participate in various non-covalent interactions contribute to its versatility as a pharmacophore. researchgate.netisres.org Different substitutions on the thiadiazole ring can modulate its biological activity, making it an attractive template for the design of new therapeutic agents. mdpi.comresearchgate.net

Similarly, the azetidine scaffold, a four-membered saturated nitrogen-containing heterocycle, has garnered significant attention in contemporary chemical research. rsc.orgnih.govenamine.net Despite the inherent ring strain of approximately 25.4 kcal/mol, azetidines are more stable and easier to handle than their three-membered aziridine (B145994) counterparts. rsc.orgresearchgate.net This ring strain, however, also imparts unique reactivity that can be harnessed in organic synthesis. rsc.orgrsc.org In medicinal chemistry, the rigid and three-dimensional nature of the azetidine ring is highly valued. enamine.netlifechemicals.com Its incorporation into drug candidates can lead to improved metabolic stability, reduced lipophilicity, and enhanced binding affinity to biological targets by providing a defined spatial orientation for substituents. enamine.net Azetidine moieties are found in several approved drugs and are being actively investigated for the treatment of a range of conditions, including neurological disorders. nih.govtechnologynetworks.com

Historical and Contemporary Perspectives on Thiadiazole and Azetidine Chemistry

The chemistry of 1,2,3-thiadiazoles dates back to the late 19th century. e-bookshelf.de A key historical development in their synthesis is the Hurd-Mori reaction, which involves the cyclization of acyl hydrazones with thionyl chloride. wikipedia.org Other classical methods include the Wolff and Pechmann syntheses. researchgate.netisres.org Contemporary research continues to refine and develop new synthetic methodologies for 1,2,3-thiadiazoles, focusing on efficiency, milder reaction conditions, and the introduction of diverse substituents. mdpi.comisres.org Modern studies are heavily focused on exploring the vast pharmacological potential of 1,2,3-thiadiazole derivatives, with numerous reports on their efficacy as anticancer, antiviral, and antifungal agents. mdpi.comresearchgate.net

The history of azetidine chemistry has been marked by challenges related to its synthesis due to ring strain. medwinpublishers.com Early methods often involved multi-step and low-yielding processes. magtech.com.cn However, the 20th and 21st centuries have seen significant advancements in synthetic strategies, including cycloaddition reactions like the aza Paternò-Büchi reaction, ring contractions, and various cyclization methods. rsc.orgresearchgate.net The first natural product containing an azetidine ring, L-azetidine-2-carboxylic acid, was isolated in 1955. medwinpublishers.com Contemporary research in azetidine chemistry is vibrant, with a focus on developing stereoselective synthetic routes and incorporating azetidine scaffolds into complex molecules and drug candidates. rsc.orgrsc.org The utility of azetidines as building blocks in drug design is now widely recognized, with an increasing number of pharmaceutical companies incorporating this moiety to optimize the properties of their lead compounds. lifechemicals.comtechnologynetworks.com

Rationale for Investigating 4-(Azetidine-1-carbonyl)-1,2,3-thiadiazole as a Novel Chemical Entity

The rationale for the synthesis and investigation of this compound stems from the principle of molecular hybridization. This strategy aims to combine two or more pharmacophores to create a new molecule with potentially synergistic or additive biological activities, or a novel pharmacological profile altogether.

Given the broad-spectrum biological activity of the 1,2,3-thiadiazole core, it serves as a strong foundation for the design of new bioactive compounds. mdpi.com The azetidine ring, on the other hand, is a valuable tool for modulating the physicochemical properties of a molecule. enamine.net By linking the azetidine ring to the 1,2,3-thiadiazole scaffold via a stable carbonyl linker, it is hypothesized that the resulting compound, this compound, could exhibit several desirable features:

Novel Biological Activity: The combination of the two scaffolds may lead to interactions with biological targets in a manner distinct from either individual component, potentially resulting in novel therapeutic applications.

Improved Pharmacokinetic Properties: The introduction of the rigid, polar azetidine moiety could influence properties such as solubility, membrane permeability, and metabolic stability, which are critical for drug development.

Enhanced Target Binding: The conformational rigidity imparted by the azetidine ring could pre-organize the molecule in a favorable conformation for binding to a specific biological target, potentially increasing potency.

Overview of Research Aims and Methodological Approaches for this compound

Research Aims:

Synthesis and Characterization: To develop a robust and efficient synthetic route to this compound and thoroughly characterize its chemical structure and purity.

Biological Screening: To evaluate the compound against a diverse range of biological targets and in various phenotypic assays to identify potential therapeutic activities (e.g., anticancer, antimicrobial, antiviral).

Structure-Activity Relationship (SAR) Studies: To synthesize and test a library of analogues to understand the relationship between the chemical structure and biological activity, optimizing for potency and selectivity.

Physicochemical and Pharmacokinetic Profiling: To determine key properties such as solubility, stability, and metabolic fate to assess its drug-likeness.

Methodological Approaches:

Synthesis: A plausible synthetic approach would involve the preparation of a 1,2,3-thiadiazole-4-carboxylic acid or its activated derivative (e.g., an acyl chloride), followed by an amide coupling reaction with azetidine.

Characterization: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to confirm the structure and purity of the synthesized compound.

In Vitro Biological Assays: The compound would be subjected to a battery of in vitro assays, including cell viability assays against cancer cell lines, minimum inhibitory concentration (MIC) assays against various microbial strains, and specific enzyme or receptor binding assays.

The investigation of this compound represents a logical and promising direction in the quest for novel bioactive molecules, leveraging the well-established merits of both the 1,2,3-thiadiazole and azetidine scaffolds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azetidin-1-yl(thiadiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3OS/c10-6(9-2-1-3-9)5-4-11-8-7-5/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUQMXBTHOSHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Conformational Analysis of 4 Azetidine 1 Carbonyl 1,2,3 Thiadiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional techniques would provide an unambiguous assignment of all proton and carbon atoms in 4-(azetidine-1-carbonyl)-1,2,3-thiadiazole.

The ¹H NMR spectrum is expected to show distinct signals for the single proton on the 1,2,3-thiadiazole (B1210528) ring and the three sets of protons on the azetidine (B1206935) ring. The ¹³C NMR spectrum would complement this by identifying the six unique carbon environments, including the carbonyl carbon and the two carbons of the heterocyclic ring.

The proton on the C5 of the 1,2,3-thiadiazole ring is anticipated to appear as a singlet in the downfield aromatic region, typically between δ 8.5–9.0 ppm, due to the electron-withdrawing nature of the heterocyclic system. nih.gov The azetidine ring protons are expected to exhibit a more complex pattern. The two equivalent methylene (CH₂) groups adjacent to the nitrogen atom (positions 2 and 4) would likely appear as a triplet around δ 4.0–4.5 ppm. The central methylene group at position 3 would resonate further upfield as a quintet around δ 2.2–2.7 ppm.

In the ¹³C NMR spectrum, the amide carbonyl carbon is predicted to be the most downfield signal, appearing around 160–165 ppm. The C4 and C5 carbons of the 1,2,3-thiadiazole ring are expected in the δ 130–165 ppm range. nih.govnih.gov The azetidine ring carbons adjacent to the nitrogen would be found around δ 50–55 ppm, while the central C3 carbon would be the most upfield signal, likely around δ 15–20 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
Thiadiazole-C5CH8.5 – 9.0130 – 140s
Thiadiazole-C4C-160 – 165-
CarbonylC=O-160 – 165-
Azetidine-C2, C4CH₂4.0 – 4.550 – 55t
Azetidine-C3CH₂2.2 – 2.715 – 20quint

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the adjacent methylene groups in the azetidine ring. A cross-peak would be expected between the signals at δ 4.0–4.5 ppm (H2/H4) and δ 2.2–2.7 ppm (H3).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the predicted ¹H signals to their corresponding ¹³C signals as listed in the table above.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across the entire molecule by showing correlations between protons and carbons separated by two or three bonds. Key expected correlations include:

The thiadiazole H5 proton to the thiadiazole C4 and the carbonyl carbon.

The azetidine H2/H4 protons to the carbonyl carbon and the azetidine C3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximity of protons. It could provide insights into the preferred conformation around the amide bond by showing correlations between the azetidine H2/H4 protons and the thiadiazole H5 proton.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. FT-IR and Raman spectra are complementary and would together confirm the key structural features of this compound.

The most prominent feature in the FT-IR spectrum is expected to be the strong absorption band of the amide carbonyl (C=O) stretching vibration, anticipated in the region of 1650–1680 cm⁻¹. libretexts.orgpg.edu.pl The aromatic-like C-H stretching of the thiadiazole proton would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the azetidine ring would be observed just below 3000 cm⁻¹. ucla.edu Vibrations associated with the C=N and N-N bonds within the thiadiazole ring are expected in the 1400–1600 cm⁻¹ fingerprint region. dergipark.org.tr The C-N stretching of the azetidine ring would likely produce a signal in the 1200-1300 cm⁻¹ range.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the S-N bond of the thiadiazole ring, which are often weak in the IR spectrum. nih.gov

Predicted Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
C-H (Thiadiazole)Stretching3100 – 3050Medium
C-H (Azetidine)Stretching2980 – 2850Medium
C=O (Amide I)Stretching1680 – 1650Strong
C=N / N-N (Ring)Stretching1600 – 1400Medium-Weak
C-N (Azetidine)Stretching1300 – 1200Medium

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

HRMS provides an extremely accurate measurement of the molecular weight, allowing for the determination of the elemental formula. For this compound (C₆H₇N₃OS), the calculated exact mass of the protonated molecule [M+H]⁺ is 170.0388.

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways, providing further structural confirmation. A characteristic fragmentation for 1,2,3-thiadiazoles is the loss of a neutral nitrogen molecule (N₂). rsc.orgnih.govresearchgate.net Another predictable cleavage would occur at the amide bond.

Proposed Key Fragmentation Pathways:

Loss of Dinitrogen: The molecular ion readily eliminates N₂ (28 Da) to form a radical cation at m/z 141.0313. This is a hallmark fragmentation for this class of heterocycles. nih.gov

Amide Bond Cleavage: Scission of the bond between the carbonyl carbon and the azetidine nitrogen would lead to two primary fragments: the thiadiazole-4-carbonyl cation at m/z 113.9915 and the azetidinyl radical, or the azetidinium ion at m/z 58.0651 following hydrogen rearrangement.

X-ray Crystallography for Solid-State Molecular Structure and Conformational Preferences

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this specific compound is not available, such an analysis would reveal precise bond lengths, bond angles, and torsional angles.

Key structural aspects that would be elucidated include:

Planarity: Confirmation of the planarity of the five-membered 1,2,3-thiadiazole ring. mdpi.com

Azetidine Conformation: The azetidine ring is known to adopt a puckered, non-planar conformation to relieve ring strain. X-ray analysis would quantify the degree of this puckering.

Molecular Conformation: The analysis would determine the torsional angle between the plane of the thiadiazole ring and the amide group. The unique torsional profile of azetidine amides often allows for greater planarity compared to other tertiary amides, influencing their chemical properties. drughunter.com

Intermolecular Interactions: The packing of molecules in the crystal lattice would be revealed, identifying any hydrogen bonds, dipole-dipole interactions, or other non-covalent forces that stabilize the solid-state structure.

Chiroptical Spectroscopy (CD, ORD) for Chiral Derivatives (if applicable)

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to analyze chiral molecules, which are molecules that are non-superimposable on their mirror images. saschirality.org

The parent compound, this compound, is achiral as it possesses a plane of symmetry. Therefore, it will not exhibit a CD or ORD spectrum. cas.cz These techniques would only become applicable if a chiral center were introduced into the molecule, for instance, by placing a substituent at the C2 or C3 position of the azetidine ring. In such a case, chiroptical spectroscopy would be a powerful tool for determining the absolute configuration of the resulting enantiomers. saschirality.org

Computational and Theoretical Investigations of 4 Azetidine 1 Carbonyl 1,2,3 Thiadiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.govresearchgate.net It is employed to optimize the molecular geometry, revealing stable conformations and providing data on bond lengths, bond angles, and torsional angles. researchgate.net For thiadiazole derivatives, DFT calculations are crucial for understanding their local reactivity through the analysis of Fukui functions, which identify the sites within the molecule most susceptible to nucleophilic, electrophilic, or radical attack. nih.govresearchgate.net

Quantum chemical computations for similar structures have been performed using functionals like M06-2X with basis sets such as 6-311G++(d,p) to obtain optimized geometries. researchgate.net The analysis of the electronic structure can be further deepened by Natural Bond Orbital (NBO) analysis, which reveals the nature of intramolecular interactions and charge distribution. nih.govresearchgate.net Such studies on related acetamide derivatives suggest that the mechanism of bond formation with biological molecules like amino acids often occurs through nitrogen atoms. nih.govresearchgate.net

ParameterTypical DFT Functional/Basis SetDerived Properties
Geometric OptimizationM06-2X / 6-311G++(d,p)Bond lengths, Bond angles, Dihedral angles
Electronic PropertiesB3LYP / 6-311G++(d,p)HOMO/LUMO energies, Ionization Potential, Electron Affinity
Local ReactivityB3LYP / 6-31G(d)Fukui Functions, NBO Charges, Global and Local Hardness/Softness

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity and ionization potential. youtube.com Conversely, the LUMO is the innermost orbital without electrons, acts as an electron acceptor, and its energy level corresponds to electrophilicity and electron affinity. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. In computational studies of related monocyclic β-lactam hybrids containing both azetidine (B1206935) and thiadiazole rings, FMO analysis has shown a clear intramolecular charge transfer from the central azetidine core (donor) towards the thiadiazole ring (acceptor). researchgate.net

OrbitalSignificanceAssociated Property
HOMO (Highest Occupied Molecular Orbital)Outermost orbital containing electronsNucleophilicity / Basicity (electron donation)
LUMO (Lowest Unoccupied Molecular Orbital)Innermost orbital lacking electronsElectrophilicity / Acidity (electron acceptance)
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMOChemical Reactivity and Kinetic Stability

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.netresearchgate.net It is mapped onto the electron density surface, using a color spectrum to represent different potential values. researchgate.net Typically, regions of negative electrostatic potential, shown in red, are associated with high electron density and are susceptible to electrophilic attack. These areas often correspond to lone pairs on electronegative atoms like oxygen or nitrogen. Regions of positive potential, colored blue, indicate electron-deficient areas and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net By analyzing the ESP map of 4-(Azetidine-1-carbonyl)-1,2,3-thiadiazole, one can identify the likely sites for intermolecular interactions, particularly hydrogen bonding. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide a detailed understanding of its conformational flexibility and behavior in a solvent, mimicking physiological conditions. When studying the interaction of a ligand with a protein, MD simulations are performed on the ligand-protein complex to assess its stability and the nature of the binding. nih.govnih.govresearchgate.net

Simulations typically run for nanoseconds, tracking the trajectory of the complex. nih.gov Analysis of this trajectory can reveal the stability of key interactions, such as hydrogen bonds, and calculate the binding free energy using methods like the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) approach. nih.gov These calculations provide a more reliable estimation of binding affinity compared to static docking scores alone. nih.gov Studies on various 1,3,4-thiadiazole (B1197879) derivatives have successfully used MD simulations to confirm the stability of ligand-receptor complexes. researchgate.net

Molecular Docking Studies with Potential Biological Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for elucidating the molecular basis of ligand-protein interactions.

For analogues containing the thiadiazole moiety, docking studies have been performed against a wide range of biological targets, suggesting their potential therapeutic applications. The azetidine-thiadiazole scaffold could interact with various enzymes through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. The nitrogen atoms of the thiadiazole ring and the carbonyl oxygen of the azetidine linker are potential hydrogen bond acceptors. nih.gov

Potential Protein TargetTherapeutic AreaKey Interactions Observed in AnaloguesReference
Matrix Metalloproteinase-9 (MMP-9)AnticancerHydrogen bonding, chelation with Zn metal at the active site. nih.gov researchgate.netnih.gov
Dihydrofolate Reductase (DHFR)Antimicrobial, AnticancerHydrogen bond with Ser59, arene-arene interactions with Phe31. nih.gov nih.gov
DNA GyraseAntibacterial (e.g., against M. tuberculosis)Hydrogen bonding with active site residues like ASP449. mdpi.com mdpi.com
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK)AnticancerBinding within the EGFR TK active site. mdpi.com mdpi.com
SARS-CoV-2 Main Protease (Mpro)AntiviralInteractions within the protease active site. nih.gov nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

The development of a QSAR model involves several key steps:

Data Set Preparation : A series of structurally related compounds with experimentally determined biological activity (e.g., IC₅₀ values) is collected. This dataset is then divided into a training set for model development and a test set for external validation. nih.gov

Descriptor Calculation : For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular weight), electronic (e.g., dipole moment), and thermodynamic (e.g., logP) properties. nih.govresearchgate.net

Model Building : Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the calculated descriptors to the biological activity. researchgate.net

Model Validation : The predictive power and robustness of the model are rigorously assessed. Internal validation is often performed using the leave-one-out cross-validation method (yielding a q² value), while external validation on the test set provides the predictive r² (pred_r²). A statistically significant model will have high values for the correlation coefficient (r²) and validation metrics. nih.govresearchgate.net

For analogues like 1,3,4-thiadiazol-2-yl azetidin-2-ones, QSAR models have been developed to predict antimicrobial activity, indicating that thermodynamic and steric descriptors play an important role. researchgate.net

Descriptor TypeExamplesInformation Encoded
ThermodynamicLogP, Molar Refractivity, Total EnergyLipophilicity, polarizability, stability
Steric / TopologicalMolecular Weight, Ovality, Principal Moment of InertiaSize, shape, and mass distribution
ElectronicDipole Moment, Electronegativity (GATSe2), HOMO/LUMO energiesCharge distribution, polarizability, reactivity
StructuralNumber of Halogen atoms (SHal), E-state VSA descriptorsPresence of specific atoms or functional groups

Reaction Mechanism Prediction and Transition State Analysis of Synthetic Pathways

The synthesis of 1,2,3-thiadiazole (B1210528) derivatives is often achieved through established synthetic routes, with the Hurd-Mori reaction being a prominent and widely utilized method. mdpi.comwikipedia.org This reaction involves the cyclization of α-activated hydrazones using thionyl chloride (SOCl₂). e-bookshelf.deresearchgate.net Computational and theoretical chemistry provides powerful tools to elucidate the intricate mechanisms of such reactions, offering insights into the energy landscape, the structure of transient species, and the factors governing reaction feasibility and selectivity. While specific computational studies on the synthesis of this compound are not extensively documented in the literature, a theoretical investigation can be constructed based on the known Hurd-Mori mechanism.

Such an investigation would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction pathway. zsmu.edu.ua The primary goal is to map the potential energy surface of the reaction, identifying the reactants, intermediates, transition states (TS), and products. The precursor for the synthesis of this compound via this route would be the corresponding hydrazone, specifically 2-(1-(azetidin-1-yl)-1-oxopropan-2-ylidene)hydrazine-1-carboxamide.

The predicted mechanism involves several key steps:

Formation of a Chlorosulfinyl Intermediate: The initial step is the reaction of the hydrazone with thionyl chloride. The nitrogen atom of the hydrazone performs a nucleophilic attack on the sulfur atom of SOCl₂, leading to the displacement of a chloride ion and the formation of a chlorosulfinyl intermediate.

Cyclization: The crucial ring-forming step is an intramolecular electrophilic cyclization. This is believed to be the rate-determining step of the reaction. A C-S bond is formed, leading to a five-membered ring intermediate. This step proceeds through a high-energy transition state.

Aromatization: The cyclic intermediate subsequently undergoes elimination of water and hydrogen chloride, driven by the formation of the stable, aromatic 1,2,3-thiadiazole ring.

Computational analysis provides quantitative data for each of these steps. By calculating the Gibbs free energy (ΔG), enthalpy (ΔH), and electronic energy (ΔE) of each stationary point along the reaction coordinate, a detailed energy profile can be constructed. This profile reveals the activation energy barriers for each step, allowing for the identification of the rate-limiting transition state.

Transition State Analysis is central to understanding the reaction kinetics. For the key cyclization step, computational methods are used to locate the transition state structure (e.g., TS_cyclization). Vibrational frequency calculations are performed to confirm the nature of this structure; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the C-S bond and the breaking of a C-H bond).

Analysis of the transition state geometry provides critical information about the bond-forming and bond-breaking processes. Key geometric parameters, such as the lengths of the partially formed C-S bond and the partially broken C-H bond, as well as relevant bond angles, can be precisely calculated. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that the identified transition state correctly connects the reactant intermediate with the subsequent product on the potential energy surface.

Below are illustrative tables representing the type of data that would be generated from a comprehensive DFT study of this reaction pathway.

Table 1: Hypothetical Reaction Energy Profile for the Synthesis of this compound via Hurd-Mori Reaction

SpeciesDescriptionRelative ΔE (kcal/mol)Relative ΔH (kcal/mol)Relative ΔG (kcal/mol)
ReactantsHydrazone + SOCl₂0.00.00.0
Intermediate 1Chlorosulfinyl Adduct-5.2-5.0+2.1
TS_cyclizationCyclization Transition State+22.5+22.3+28.9
Intermediate 2Cyclic Intermediate-15.8-16.0-10.5
ProductsThiadiazole + HCl + H₂O-45.7-46.1-52.3

Note: Data are hypothetical and for illustrative purposes to demonstrate the output of a typical DFT calculation.

Table 2: Key Geometric Parameters of the Hypothetical Cyclization Transition State (TS_cyclization)

ParameterDescriptionCalculated Value (Å / Degrees)
d(C-S)Forming Carbon-Sulfur bond2.15 Å
d(C-H)Breaking Carbon-Hydrogen bond1.45 Å
d(S-N)Existing Sulfur-Nitrogen bond1.75 Å
∠(C-S-N)Angle of the forming ring88.5°
Imaginary FrequencyVibrational mode of transition-350 cm⁻¹

Note: Data are hypothetical and represent typical values for such a transition state.

This theoretical framework allows for a deep understanding of the reaction mechanism at a molecular level. By analyzing the electronic structure and energetics of the transition states and intermediates, researchers can predict the feasibility of the synthesis, rationalize observed regioselectivity, and potentially design more efficient synthetic protocols. nih.gov

Advanced Analytical Methodologies for Research on 4 Azetidine 1 Carbonyl 1,2,3 Thiadiazole

Chromatographic Separations for Compound Purity and Stability Studies (e.g., HPLC, GC)

Chromatographic techniques are fundamental in the pharmaceutical sciences for separating a compound from impurities, degradation products, and other components within a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for purity assessment and stability studies of compounds like 4-(Azetidine-1-carbonyl)-1,2,3-thiadiazole.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally labile compounds. A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector at a wavelength where the compound exhibits maximum absorbance.

For stability studies, a stability-indicating HPLC method is developed. This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. The HPLC method must be able to separate the intact drug from all potential degradation products, thus demonstrating specificity. nih.govnih.gov

Table 1: Illustrative HPLC Method Parameters for Purity and Stability Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-20 min, 5-95% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) can be utilized if the compound is volatile and thermally stable, or can be derivatized to become so. Given the structure of this compound, its volatility might be limited. However, GC could be suitable for detecting volatile impurities from the synthesis process. The use of a high-resolution capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) would be standard. dnu.dp.ua

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the analysis of complex mixtures and for structural elucidation of unknown substances like metabolites or degradation products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for both qualitative and quantitative analysis. It combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. For this compound, LC-MS/MS would be the method of choice for identifying metabolites in biological fluids or for characterizing degradation products. mdpi.comnih.gov The parent compound would be fragmented in the mass spectrometer to produce a characteristic fragmentation pattern, which can be used for its unambiguous identification.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers high selectivity and sensitivity for volatile and semi-volatile compounds. If applicable to this compound or its volatile derivatives, GC-MS/MS would be highly effective for trace-level analysis in complex matrices.

Table 2: Representative Mass Spectrometry Parameters for LC-MS/MS Analysis

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ of this compound
Product Ions (Q3) Specific fragment ions
Collision Energy Optimized for each transition
Capillary Voltage 3.5 kV
Source Temperature 150 °C

Quantitative Analysis Methods for In Vitro and In Vivo Research Samples

Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is critical for pharmacokinetic and metabolic studies. LC-MS/MS is the gold standard for such bioanalytical applications due to its superior sensitivity, specificity, and speed. nih.gov

A typical quantitative bioanalytical method involves protein precipitation or liquid-liquid extraction to remove the bulk of the biological matrix, followed by analysis using an optimized LC-MS/MS method. An internal standard, which is a structurally similar compound, is added to the samples to correct for any variability during sample processing and analysis.

Table 3: Illustrative Performance Characteristics of a Quantitative LC-MS/MS Method

ParameterTypical Value
Linear Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra- and Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Matrix Effect Minimal and compensated by internal standard
Recovery Consistent and reproducible

Isotopic Labeling for Metabolic Pathway Tracing and Reaction Mechanism Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug and to elucidate reaction mechanisms. nih.gov This involves replacing one or more atoms of the this compound molecule with their stable isotopes (e.g., ¹³C, ¹⁵N, ²H).

The isotopically labeled compound is chemically identical to the unlabeled compound but can be distinguished by its mass using mass spectrometry. By administering the labeled compound in vivo or in vitro, researchers can track its biotransformation by identifying metabolites that contain the isotopic label. This provides definitive evidence of the metabolic pathways.

For reaction mechanism studies, kinetic isotope effects can be measured by comparing the reaction rates of the labeled and unlabeled compounds. This information can help to determine the rate-limiting step of a reaction and to support a proposed reaction mechanism. The synthesis of an isotopically labeled version of this compound would be a crucial first step for such advanced studies.

Table 4: Common Isotopes Used in Labeling Studies

IsotopeNatural Abundance (%)Use in Labeling Studies
¹³C 1.1Tracing carbon backbone in metabolism
¹⁵N 0.37Investigating nitrogen-containing metabolites
²H (Deuterium) 0.015Probing metabolic sites, kinetic isotope effects

Future Directions and Emerging Research Avenues for 4 Azetidine 1 Carbonyl 1,2,3 Thiadiazole

Exploration of Unconventional Synthetic Pathways and Green Chemistry Approaches

The future synthesis of 4-(Azetidine-1-carbonyl)-1,2,3-thiadiazole and its analogs will likely pivot towards more sustainable and efficient methodologies. While traditional synthetic routes for 1,2,3-thiadiazoles, such as the Hurd-Mori reaction, are well-established, there is a growing emphasis on green chemistry principles to minimize environmental impact. acs.org Future research could focus on one-pot, multi-component reactions that combine the starting materials for the 1,2,3-thiadiazole (B1210528) ring with azetidine (B1206935) in a single, streamlined process.

The use of eco-friendly solvents like water or ethanol, along with alternative energy sources such as microwave and ultrasound irradiation, could significantly enhance reaction rates and reduce energy consumption. acs.org Catalytic systems are also a key area for innovation. The development of reusable, heterogeneous catalysts could simplify purification processes and reduce chemical waste. Furthermore, flow chemistry presents an opportunity for the scalable and safe production of these compounds, offering precise control over reaction parameters.

Synthetic Approach Potential Advantages Key Research Focus
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced reaction selectivity.Optimization of solvent and catalyst systems under microwave conditions.
Ultrasound-Mediated Reactions Increased reaction rates, reduced energy consumption, potential for solvent-free conditions.Investigation of sonochemical parameters on the formation of the target compound.
Flow Chemistry Scalability, improved safety, precise control over reaction conditions.Development of continuous flow processes for the synthesis and purification.
Green Catalysis Use of non-toxic and recyclable catalysts (e.g., biocatalysts, metal-free catalysts).Screening and design of novel catalysts for the key bond-forming reactions.

Investigation of New Biological Targets and Pathways beyond Initial Findings

The 1,2,3-thiadiazole nucleus is a well-known pharmacophore, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. rsc.org The azetidine moiety is also a privileged structure in medicinal chemistry, known to enhance metabolic stability and binding affinity to biological targets. medwinpublishers.com The combination of these two scaffolds in this compound suggests a broad spectrum of potential therapeutic applications.

Future research should venture beyond preliminary screenings to identify novel biological targets and elucidate the underlying mechanisms of action. High-throughput screening against diverse enzyme and receptor panels could uncover unexpected activities. For instance, given the prevalence of 1,3,4-thiadiazole (B1197879) derivatives as enzyme inhibitors, it would be pertinent to investigate the potential of this compound to inhibit kinases, proteases, or metabolic enzymes. magtech.com.cn Furthermore, its structural similarity to other biologically active carboxamides suggests that it could interact with a range of cellular targets. tandfonline.com

Potential Therapeutic Area Possible Biological Targets Proposed Investigational Approach
Oncology Kinases (e.g., c-Met), Topoisomerases, TubulinKinase inhibition assays, cell-based proliferation assays, apoptosis studies.
Infectious Diseases Viral proteases, bacterial cell wall synthesis enzymesAntiviral replication assays, antibacterial minimum inhibitory concentration (MIC) testing.
Inflammatory Diseases Cyclooxygenase (COX) enzymes, cytokine signaling pathwaysEnzyme inhibition assays, cellular assays for inflammatory markers.

Development as a Chemical Probe for Biological Systems

A chemical probe is a small molecule that can be used to study and manipulate biological systems. The unique structural features of this compound make it a candidate for development as a chemical probe. Its relatively rigid structure could provide high selectivity for a specific biological target.

To be developed as a chemical probe, the compound would need to be extensively characterized for its potency, selectivity, and mechanism of action. Future research would involve synthesizing derivatives with photo-affinity labels or fluorescent tags to enable target identification and visualization within cells. These tagged probes could be invaluable tools for studying complex biological pathways and validating new drug targets.

Integration with Systems Biology and Network Pharmacology Approaches

To gain a holistic understanding of the biological effects of this compound, future research should integrate experimental data with computational approaches like systems biology and network pharmacology. uow.edu.au Network pharmacology aims to understand the effects of a drug on a complex network of interacting proteins rather than on a single target. uow.edu.au

Stereoselective Synthesis and Evaluation of Chiral Analogs

While this compound itself is achiral, the introduction of substituents on the azetidine ring would create chiral centers. The stereochemistry of a molecule can have a profound impact on its biological activity. Therefore, the stereoselective synthesis of chiral analogs of this compound is a critical area for future research.

Modern asymmetric synthesis methods can be employed to produce enantiomerically pure derivatives. acs.orgthieme-connect.de These chiral analogs would then need to be evaluated separately for their biological activity to determine if one enantiomer is more potent or has a different pharmacological profile. This could lead to the development of more selective and effective therapeutic agents with fewer side effects.

Chiral Analog Potential Synthetic Strategy Rationale for Investigation
(R)- and (S)-2-substituted azetidine analogs Asymmetric hydrogenation, chiral auxiliary-mediated synthesis.To investigate the influence of stereochemistry at the 2-position of the azetidine ring on biological activity.
(R)- and (S)-3-substituted azetidine analogs Enantioselective ring-opening of epoxides, kinetic resolution.To explore the impact of stereochemistry at the 3-position of the azetidine ring on target binding and selectivity.

Application in Materials Science or Supramolecular Chemistry (if applicable to the compound's structure)

The potential applications of this compound may extend beyond medicinal chemistry into the realm of materials science and supramolecular chemistry. The presence of nitrogen and sulfur atoms in the thiadiazole ring, along with the carbonyl group, provides potential coordination sites for metal ions. This suggests that the compound could be used as a ligand to create novel coordination polymers or metal-organic frameworks (MOFs). These materials could have interesting properties, such as porosity, catalysis, or luminescence.

Furthermore, the planar structure of the thiadiazole ring and the presence of hydrogen bond acceptors could facilitate self-assembly into well-ordered supramolecular structures. Future research could explore the ability of this compound and its derivatives to form liquid crystals, gels, or other functional materials.

Q & A

Q. What are the established synthetic routes for 4-(Azetidine-1-carbonyl)-1,2,3-thiadiazole?

The synthesis typically involves multi-step heterocyclic reactions. For example, azetidine-2-one (a key intermediate) can be synthesized via hydrazide intermediates derived from ethyl chloroacetate and benzimidazole, followed by cyclization with reagents like hydrazine hydrate or substituted acetophenones . Thiadiazole formation may leverage oxidative cyclization of semicarbazones using selenium dioxide or thionyl chloride, as demonstrated in selenadiazole/thiadiazole synthesis . Characterization of intermediates and final products requires NMR, IR, and elemental analysis for structural validation .

Q. How is the structural integrity of this compound confirmed experimentally?

Advanced spectroscopic techniques are critical:

  • 1H/13C NMR identifies proton and carbon environments, particularly distinguishing azetidine carbonyl signals (~170-180 ppm) and thiadiazole ring protons.
  • IR spectroscopy confirms carbonyl (C=O) stretches (~1650-1750 cm⁻¹) and C-S/C-N vibrations in the thiadiazole core (~600-800 cm⁻¹).
  • Mass spectrometry (LC-MS) validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities are associated with 1,2,3-thiadiazole derivatives?

1,2,3-Thiadiazoles exhibit broad bioactivity, including antiviral (e.g., tobacco mosaic virus inhibition) and antimicrobial properties. These activities are often evaluated via in vitro assays such as minimum inhibitory concentration (MIC) testing or cell-based models . Notably, substituent modifications on the thiadiazole core can retain or enhance activity, as seen in 4-methyl-1,2,3-thiadiazole derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

SAR strategies focus on:

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., halogens) at the azetidine or thiadiazole moiety to enhance metabolic stability or target binding .
  • Bioisosteric replacement : Replacing the azetidine carbonyl with a sulfone group or substituting the thiadiazole with 1,3,4-oxadiazole to modulate pharmacokinetic properties .
  • Docking studies : Computational modeling (e.g., AutoDock) predicts interactions with biological targets like viral proteases or bacterial enzymes, guiding rational design .

Q. How should researchers resolve contradictions in reported biological activities of thiadiazole derivatives?

Discrepancies (e.g., varying antiviral potency across studies) may arise from differences in:

  • Assay conditions : Cell type, incubation time, and stimuli (e.g., necroptosis-inducing agents vs. direct viral infection) .
  • Compound stability : Hydrolytic degradation of the azetidine carbonyl under physiological pH can alter efficacy. Stability studies (e.g., liver microsome assays) are recommended .
  • Structural analogs : Compare activity profiles of closely related compounds (e.g., 4-cyclopropyl-thiadiazole vs. pyrrole bioisosteres) to identify critical pharmacophores .

Q. What experimental designs are recommended for evaluating the antifungal potential of this compound?

  • In vitro assays : Use standardized protocols like broth microdilution (CLSI M38/M44) against Candida spp. or Aspergillus strains. Include positive controls (e.g., fluconazole) .
  • Mechanistic studies : Assess membrane disruption via propidium iodide uptake or ergosterol biosynthesis inhibition .
  • 3D-QSAR modeling : Correlate substituent electronic/steric parameters with antifungal activity to guide synthetic priorities .

Q. How can synthetic scalability challenges be addressed for this compound?

  • Catalyst optimization : Transition from stoichiometric reagents (e.g., BnEt3N+Br⁻) to catalytic systems (e.g., CuI for click chemistry) to improve yield and reduce waste .
  • Solvent selection : Replace high-boiling solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to streamline purification .
  • Flow chemistry : Implement continuous flow reactors for hazardous steps (e.g., thionyl chloride-mediated cyclization) to enhance safety and reproducibility .

Methodological Considerations

  • Data Validation : Cross-reference spectral data with computational predictions (e.g., DFT for NMR chemical shifts) to confirm structural assignments .
  • Biological Replicates : Use ≥3 independent replicates in bioactivity assays to account for cell line variability .
  • Synthetic Reproducibility : Document reaction parameters (e.g., temperature gradients, stirring rates) to ensure protocol transferability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.